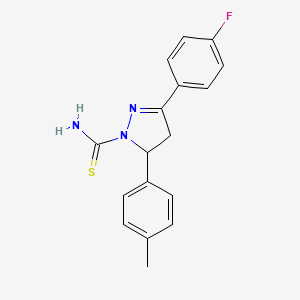

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Properties

Molecular Formula |

C17H16FN3S |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C17H16FN3S/c1-11-2-4-13(5-3-11)16-10-15(20-21(16)17(19)22)12-6-8-14(18)9-7-12/h2-9,16H,10H2,1H3,(H2,19,22) |

InChI Key |

OAFOIZLJFMIKPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Pathway

The most widely reported method involves the cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones (chalcones). This one-step reaction proceeds via nucleophilic attack of the hydrazine moiety on the chalcone’s carbonyl group, followed by cyclization and dehydration.

Procedure

-

Chalcone Preparation :

-

Cyclocondensation :

Optimization Data

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 53–74 | |

| Catalyst | None/AcOH | 61–85 | |

| Temperature (°C) | 80–100 | 53–90 |

Key Findings :

-

Yield varies with substituent electronic effects: Electron-withdrawing groups (e.g., -F) improve cyclization rates.

-

Recrystallization from dimethylformamide (DMF) enhances purity (up to 98%).

Catalytic Multicomponent Synthesis

HAp/ZnCl₂ Nano-Flakes Catalyzed Method

A high-yield, one-pot approach utilizes hydroxyapatite/zinc chloride (HAp/ZnCl₂) nano-flakes as a heterogeneous catalyst.

Procedure

Performance Metrics

Advantages :

-

Short reaction time and solvent-free conditions align with green chemistry principles.

-

Catalyst reusability: HAp/ZnCl₂ retains activity for up to five cycles.

Post-Functionalization of Pyrazoline Intermediates

Bromoacetyl Coupling

This two-step method involves synthesizing a pyrazoline core followed by thioamide functionalization.

Step 1: Pyrazoline Synthesis

Yield Comparison

Challenges :

-

Thiophosgene’s toxicity necessitates strict safety protocols.

-

Byproduct formation (e.g., disulfides) requires column chromatography for purification.

Mechanochemical Synthesis

Solvent-Free Ball Milling

Emerging studies highlight mechanochemistry for solvent-free pyrazole synthesis.

Procedure

Performance

Advantages :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Avg. Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 53–74 | 4–6 hours | High |

| Catalytic Multicomponent | 80–95 | 30–45 min | Moderate |

| Post-Functionalization | 68–90 | 14 hours | Low |

| Mechanochemical | 70–75 | 1 hour | High |

Chemical Reactions Analysis

Claisen-Schmidt Condensation Followed by Cyclization

The compound is synthesized via a two-step protocol:

-

Chalcone formation : 4-(Dimethylamino)benzaldehyde reacts with substituted acetophenones (e.g., 4-chloroacetophenone) under basic conditions (KOH in methanol) to yield chalcone intermediates .

-

Cyclization : The chalcone reacts with hydrazinecarbothioamide hydrochloride in acetonitrile using amberlyst-15 as a catalyst at room temperature. This (3 + 2) annulation produces the pyrazole carbothioamide derivative in 75–85% yields .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Amberlyst-15 (10% w/w) | |

| Reaction Time | 1–2 hours | |

| Yield | 75–85% |

Nucleophilic Substitution Reactions

The carbothioamide (-NH-CS-NH₂) group participates in alkylation reactions. For example:

-

Reaction with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux yields fused heterocyclic compounds (e.g., triazole derivatives) .

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 2 hours |

Cyclization to Form Triazole Derivatives

The compound reacts with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone to form triazole-fused pyrazoles. The product crystallizes in dimethylformamide (DMF) with a melting point of 251°C .

Key Observations :

Electrophilic Aromatic Substitution

The 4-fluorophenyl and p-tolyl substituents on the pyrazole ring are amenable to further functionalization. For instance:

-

Halogenation : Bromination at the para positions of aryl rings under mild conditions.

-

Sulfonation : Requires harsher conditions (e.g., concentrated H₂SO₄) .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Time | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt + Cyclization | Amberlyst-15 | 75–85% | 3–4 hrs | Room-temperature conditions |

| One-Pot Multicomponent | HAp/ZnCl₂ | ~95% | 1–2 hrs | Shorter reaction time |

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potent anti-inflammatory effects. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a comparative study, derivatives of pyrazole compounds exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin. The selectivity index for COX-2 inhibition was significantly high, indicating potential for safer therapeutic profiles .

Anticancer Potential

The anticancer efficacy of 3-(4-fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been documented in various cell lines. In vitro studies demonstrated that this compound displays significant cytotoxicity against several cancer cell lines, including HCT116 and MCF-7. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells, showcasing its potential as a lead compound in cancer drug development .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | 0.01 | |

| Anticancer | HCT116 | 0.39 | |

| Anticancer | MCF-7 | 0.46 |

Case Study Analysis

A notable case study involved the synthesis and evaluation of various analogues based on the pyrazole structure, which revealed that modifications at specific positions significantly enhanced biological activity. This emphasizes the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Anticancer Activity

- Compound ¹b (3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide): Displays potent cytotoxicity against HepG-2 cells (IC50 = 6.78 µM) by inducing apoptosis via caspase-3 activation and Bcl-2 suppression.

- Compound ⁶b (3-(4-Bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-...carbothioamide) : Shows selectivity for A549 cells (IC50 = 29.48 µM vs. cisplatin). Bromine substituents improve halogen bonding with cellular targets .

Antidepressant Activity

Monoamine Oxidase (MAO) Inhibition

Antimicrobial Activity

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-...thiazole : Demonstrates broad-spectrum antimicrobial effects, attributed to the triazole-thiazole hybrid structure .

Structural and Crystallographic Comparisons

- Crystal Packing : The target compound’s p-tolyl group may introduce steric effects distinct from halogenated analogs, altering π-π stacking or hydrogen bonding patterns. For example, chlorophenyl/bromophenyl derivatives exhibit halogen-mediated interactions absent in the p-tolyl variant .

- Conformational Flexibility : Pyrazoline rings in analogs like 3,5-bis(4-fluorophenyl)-carbothioamide adopt planar or slightly puckered conformations, influenced by substituent bulkiness .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at position 3 enhance anticancer and MAO inhibitory activities by improving target binding and metabolic stability .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., p-tolyl) at position 5 may enhance blood-brain barrier penetration, relevant for CNS-targeting agents like antidepressants .

- Hybrid Structures : Thiazole or triazole moieties (e.g., compounds 4 and 5 in ) broaden activity spectra by enabling dual-target interactions .

Biological Activity

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C17H16FN3O

- Molecular Weight : 297.33 g/mol

- IUPAC Name : 5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-P-tolyl... | MCF-7 (Breast) | 49.85 | Induces apoptosis |

| 3-(4-Fluorophenyl)-5-P-tolyl... | A549 (Lung) | 0.95 | Inhibits autophagy |

| 3-(4-Fluorophenyl)-5-P-tolyl... | HCT116 (Colon) | 0.067 | Inhibits Aurora-A kinase |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and kinase inhibition, which are crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant activity against various bacterial strains:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Pseudomonas aeruginosa | 0.30 | Inhibits biofilm formation |

In vitro studies indicate that the compound effectively inhibits bacterial growth and biofilm formation, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer Cells : A study involving MCF-7 cells revealed that the compound induces significant apoptosis at concentrations as low as 49.85 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that the compound exhibits strong bactericidal properties with MIC values ranging from 0.22 to 0.30 µg/mL, indicating its effectiveness against resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell division.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Time (h) | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|---|

| 4-Fluorochalcone derivative | Ethanol | 4 | 71 | Recrystallization | |

| p-Tolyl-substituted chalcone | DMF | 6 | 61 | X-ray validation |

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=S stretch at 1351 cm⁻¹, NH₂ at 3025 cm⁻¹) .

- NMR : Confirms substituent positions:

- Single-crystal X-ray diffraction :

- Conformational analysis : The pyrazoline ring adopts an envelope conformation (flap atom C7) with dihedral angles of 13.51° (p-tolyl) and 80.21° (4-fluorophenyl) relative to the pyrazole plane .

- Hydrogen bonding : Intramolecular N–H⋯N and intermolecular N–H⋯S/F interactions stabilize the crystal lattice .

Advanced: How do hydrogen-bonding networks and molecular conformation influence the compound’s crystallographic stability?

Methodological Answer:

The crystal structure is stabilized by:

- Intramolecular interactions : N–H⋯N2 hydrogen bonds lock the thioamide group into a planar configuration (N2–N1–C17–N3 torsion angle: 1.2°) .

- Intermolecular interactions :

- Impact of substituents : The 4-fluorophenyl group’s perpendicular orientation (80.21° dihedral angle) minimizes steric clashes, enhancing packing efficiency .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Role in Stability | Reference |

|---|---|---|---|

| Dihedral angle (p-tolyl) | 13.51° | Reduces ring strain | |

| N–H⋯S bond length | 2.42 Å | Supramolecular chain formation | |

| C–H⋯F interaction | 2.78 Å | Interdigitation of layers |

Advanced: How can molecular docking elucidate the compound’s MAO-A/MAO-B selectivity for anxiolytic activity?

Methodological Answer:

- Docking workflow :

- Protein preparation : Retrieve MAO-A/B crystal structures (PDB: 2Z5X/2V5Z).

- Ligand optimization : Minimize energy of the compound using DFT (B3LYP/6-31G*).

- Binding site analysis : Focus on flavin adenine dinucleotide (FAD) and hydrophobic pockets.

- Key findings :

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine predictive models .

Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:

Discrepancies in MAO inhibition or anxiolytic efficacy may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Br) increase MAO-A selectivity, while -OCH₃ reduces potency .

- Assay variability : Standardize protocols (e.g., Porsolt forced swimming vs. elevated plus-maze tests) to ensure consistency .

- Metabolic stability : Evaluate metabolites via LC-MS to rule out off-target effects.

Q. Table 3: Biological Activity Comparison

| Derivative Substituent | MAO-A IC₅₀ (µM) | MAO-B Selectivity | Anxiolytic Model | Reference |

|---|---|---|---|---|

| 4-Cl | 0.12 | 15.2 | Elevated plus-maze | |

| 4-Br | 0.18 | 12.7 | Porsolt forced swimming | |

| 4-OCH₃ | 2.45 | 1.3 | Inconclusive |

Basic: What best practices ensure reliable validation of synthesized compounds in crystallography?

Methodological Answer:

- Data collection : Use high-resolution X-ray sources (λ = 0.71073 Å) and low-temperature (295 K) to minimize thermal motion .

- Refinement : Apply SHELXL with riding models for H-atoms (Uiso = 1.2–1.5×Uequiv) .

- Validation tools : Check for outliers using CCDC’s Mercury or PLATON’s ADDSYM to detect missed symmetry .

Advanced: How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.